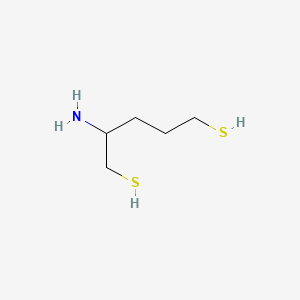

2-Amino-pentane-1,5-dithiol

Description

Significance and Interdisciplinary Research Context

2-Amino-pentane-1,5-dithiol, a member of the aminothiol (B82208) family, has garnered attention across various scientific disciplines due to its distinct chemical properties. Aminothiols, in general, are crucial in biological systems and are the subject of extensive multidisciplinary research. researchgate.net The presence of both a nucleophilic thiol group and a protonatable amino group allows for a wide range of chemical interactions and applications.

In the field of medicinal chemistry, aminothiols have been investigated for their potential therapeutic applications. For instance, the compound EC27, identified as this compound, has been studied as an inhibitor of Aminopeptidase (B13392206) N (APN). nih.gov Research has shown that EC27 can increase the half-life of Angiotensin III, suggesting its potential role in regulating the renin-angiotensin system, a critical pathway in blood pressure control. nih.gov

The broader category of dithiols, to which this compound belongs, is also significant. Dithiols are known for their ability to form strong complexes with metal ions, a property that is leveraged in materials science and for the extraction of metal ions. researchgate.netwikipedia.org The study of aminothiols extends to understanding their role in cellular redox homeostasis and the effects of their oxidation in various physiological and pathological states. researchgate.netuc.pt The interdisciplinary nature of research into aminothiols and dithiols underscores the potential for this compound to be a valuable tool in diverse areas of scientific inquiry.

Chiral Stereochemistry and its Implications in Molecular Recognition

A key feature of this compound is the presence of a chiral center at the second carbon atom, giving rise to two enantiomers: (S)-2-Amino-pentane-1,5-dithiol and (R)-2-Amino-pentane-1,5-dithiol. chemspider.comnih.gov Chirality is a fundamental concept in molecular recognition, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with other chiral molecules, such as enzymes and receptors in biological systems. qmul.ac.uk

The specific stereochemistry of a chiral molecule can determine its biological activity. For example, in the context of drug development, one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. While specific research on the differential biological activities of the enantiomers of this compound is not extensively detailed in the provided search results, the principles of stereochemistry strongly suggest that the (S) and (R) forms would interact differently with chiral biological targets.

The synthesis of enantiomerically pure chiral compounds is a significant area of organic chemistry. acs.org The ability to selectively synthesize or separate the enantiomers of this compound would be crucial for studying their individual properties and potential applications. Molecular recognition, driven by the specific spatial arrangement of functional groups, is fundamental to the development of targeted therapies and highly selective catalysts. The chiral nature of this compound, therefore, has profound implications for its potential use in fields where precise molecular interactions are paramount.

Historical Trajectory of Dithiol and Amino Thiol Chemistry in Scholarly Pursuits

The study of thiols, the sulfur analogs of alcohols, has a long history in chemistry. wikipedia.org The term "mercaptan" was introduced in 1832, highlighting their strong affinity for mercury. wikipedia.org The chemistry of thiols is rich and varied, with reactions such as oxidation to disulfides and complexation with metal ions being well-established. britannica.com

Dithiols, compounds containing two thiol groups, have been of interest for their ability to form cyclic structures and polymers, and for their applications as cross-linking agents and in the synthesis of chelating agents. sigmaaldrich.com The study of dithiols has contributed to the development of various materials and has been important in understanding certain biological cofactors. wikipedia.org

The field of amino thiol chemistry represents a convergence of the chemistry of amines and thiols. These bifunctional compounds are of particular interest due to their presence in biological systems, with cysteine being a prime example of a naturally occurring amino thiol. nih.gov The unique reactivity of the thiol group, combined with the basicity of the amino group, gives amino thiols a diverse range of chemical properties. nih.gov Research into amino thiols has been driven by their roles in redox biology, protein structure, and their potential as therapeutic agents. nih.gov The development of synthetic methods for creating novel amino thiols and the investigation of their properties continue to be active areas of scholarly pursuit. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13NS2 |

|---|---|

Molecular Weight |

151.3 g/mol |

IUPAC Name |

2-aminopentane-1,5-dithiol |

InChI |

InChI=1S/C5H13NS2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2 |

InChI Key |

NUHAHVGCDPBTJI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CS)N)CS |

Synonyms |

2-aminopentan-1,5-dithiol EC 27 EC-27 EC27 cpd |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino Pentane 1,5 Dithiol

Reductive Synthetic Pathways

Reductive amination stands out as a primary method for the synthesis of 2-Amino-pentane-1,5-dithiol. This approach involves the conversion of a carbonyl group to an amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction typically proceeds via an intermediate imine, which is then reduced to the final amine. chemistrysteps.comsigmaaldrich.com For the synthesis of this compound, a suitable precursor would be a pentane (B18724) derivative containing a ketone at the 2-position and thiol groups at the 1 and 5-positions.

A key challenge in this approach is the protection of the thiol groups, as they can be sensitive to oxidation and may interfere with the reductive amination process. Common protecting groups for thiols, such as the trityl (Tr) or acetyl (Ac) groups, could be employed. The general strategy would involve:

Synthesis of a protected keto-dithiol precursor: This could be achieved through various routes, for instance, by nucleophilic substitution of a suitable dihalo-ketone with a protected thiol nucleophile.

Reductive amination: The keto-dithiol precursor would then be subjected to reductive amination. This is typically a one-pot reaction where the ketone reacts with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) to form an imine in situ, which is then immediately reduced. chemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone. masterorganicchemistry.com

Deprotection: The final step would involve the removal of the thiol protecting groups to yield this compound.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Reductive Amination Pathway

Catalytic Hydrogenation from Oxygenated Precursors

Catalytic hydrogenation offers a greener alternative to the use of hydride reducing agents. In this approach, a suitable oxygenated precursor is hydrogenated over a metal catalyst in the presence of ammonia. The precursor for this pathway could be a hydroxy-dithiol or a keto-dithiol.

The process would involve the following conceptual steps:

Preparation of the Oxygenated Precursor: A precursor such as 1,5-dimercaptopentan-2-one or 1,5-dimercaptopentan-2-ol would be required. The thiol groups would likely need to be protected.

Catalytic Hydrogenation: The precursor would be subjected to catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere and in the presence of ammonia. The ammonia serves as the nitrogen source for the formation of the amine.

Deprotection: If protected thiols were used, a final deprotection step would be necessary.

Table 1: Illustrative Catalysts and Conditions for Catalytic Hydrogenation

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent |

|---|---|---|---|

| Raney Nickel | 50-100 | 80-120 | Methanol/Ammonia |

| 10% Pd/C | 10-50 | 25-70 | Ethanol/Ammonia |

| Platinum Oxide | 1-5 | 25 | Acetic Acid/Ammonia |

Note: This data is illustrative and represents typical conditions for catalytic reductive amination.

Nucleophilic Substitution Approaches for Amine Incorporation

An alternative synthetic strategy involves the introduction of the amino group via nucleophilic substitution on a suitable pentane backbone already containing the two thiol groups. A plausible precursor for this route would be a 2-halo-pentane-1,5-dithiol, where the halogen is a good leaving group like bromine or chlorine.

A significant challenge with using ammonia as the nucleophile is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. youtube.comlibretexts.orgdocbrown.infochemguide.co.ukyoutube.com To circumvent this issue, the Gabriel synthesis is a more controlled method for the formation of primary amines. libretexts.org

The Gabriel synthesis would proceed as follows:

Preparation of the Halo-dithiol Precursor: A compound such as 2-bromo-pentane-1,5-dithiol (with protected thiols) would be synthesized.

Nucleophilic Substitution with Phthalimide (B116566): The halo-dithiol would be treated with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, undergoing an Sₙ2 reaction to displace the halide.

Hydrolysis or Hydrazinolysis: The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (Ing-Manske procedure) or acid hydrolysis, to release the desired primary amine.

Deprotection: The final step would be the removal of the thiol protecting groups.

Scheme 2: Hypothetical Gabriel Synthesis Pathway

Table 2: Comparison of Nucleophilic Amination Methods

| Method | Amine Source | Advantages | Disadvantages |

|---|---|---|---|

| Direct Amination | Ammonia | Simple, inexpensive reagent | Over-alkylation is a major side reaction |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. For the synthesis of this compound, several advanced strategies could be envisioned, focusing on principles of green chemistry such as atom economy, use of catalytic reagents, and reduction of waste.

One potential avenue is the use of biocatalysis. Transaminase enzymes could potentially be used to convert a keto-dithiol precursor directly to the corresponding amine with high stereoselectivity, offering a green alternative to traditional chemical methods.

Another approach could involve the development of a one-pot, multi-component reaction where the pentane backbone, the amino group, and the thiol groups are installed in a single synthetic operation. This would significantly improve the efficiency of the synthesis by reducing the number of steps and purification procedures.

Furthermore, the development of synthetic routes from renewable feedstocks would be a significant advancement in the sustainable production of this compound. For instance, precursors derived from biomass could potentially be converted into the target molecule through a series of catalytic transformations.

While specific examples for the synthesis of this compound using these advanced methods are not yet reported, they represent important future directions for the development of environmentally benign synthetic protocols.

Chemical Reactivity and Mechanistic Investigations of 2 Amino Pentane 1,5 Dithiol

Thiol Functional Group Reactivity

The presence of two sulfhydryl (-SH) groups makes 2-Amino-pentane-1,5-dithiol a versatile participant in various redox and nucleophilic reactions. The reactivity of these thiol groups is a central aspect of the molecule's chemical profile.

Oxidative Transformations and Disulfide Bond Formation

The oxidation of thiols is a fundamental reaction, often leading to the formation of disulfide bonds (-S-S-). This process is crucial in various chemical and biological systems, influencing the structure and function of molecules. ucalgary.canih.govlibretexts.org The oxidation of the thiol groups in this compound can proceed through several pathways, yielding distinct products.

The two thiol groups of this compound can undergo oxidation to form either an intramolecular disulfide bond, resulting in a cyclic compound, or intermolecular disulfide bonds, leading to the formation of dimers and polymers. ucalgary.canih.gov The formation of an intramolecular disulfide bond is generally favored in dithiols when a stable ring can be formed. nih.gov In the case of this compound, oxidation would lead to a six-membered cyclic disulfide ring, which is a thermodynamically favorable conformation.

Mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen can facilitate this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is an oxidative coupling where the two S-H bonds are broken and a new S-S bond is formed. chemistrysteps.com The propensity for intramolecular cyclization is a key feature of dithiols, and it is influenced by the concentration of the dithiol; lower concentrations favor intramolecular reactions. google.com

Conversely, at higher concentrations, the likelihood of intermolecular reactions increases, where the thiol group of one molecule reacts with a thiol group of another molecule, leading to the formation of linear or cross-linked polymers. google.com

Table 1: Oxidative Conditions for Disulfide Bond Formation

| Oxidizing Agent | Typical Conditions | Expected Major Product for this compound |

|---|---|---|

| Air (O₂) | Dilute solution, often with a metal catalyst | Intramolecular cyclic disulfide |

| Iodine (I₂) | Stoichiometric amount in a suitable solvent | Intramolecular cyclic disulfide |

| Hydrogen Peroxide (H₂O₂) | Controlled stoichiometry | Intramolecular cyclic disulfide |

Further oxidation of the sulfur atoms in this compound can occur in the presence of stronger oxidizing agents, leading to the formation of sulfur species with higher oxidation states. researchgate.netscielo.brsci-hub.se The initial oxidation of a thiol typically forms a sulfenic acid (R-SOH), which is generally an unstable intermediate. researchgate.netscielo.brlookchem.com This sulfenic acid can be further oxidized to a sulfinic acid (R-SO₂H) and subsequently to a sulfonic acid (R-SO₃H). researchgate.netscielo.brlookchem.comgoogle.com

The use of strong oxidizing agents like hydrogen peroxide, peroxy acids, or potassium permanganate (B83412) can drive the oxidation beyond the disulfide stage to these higher oxidation states. chemistrysteps.comgoogle.com The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. google.com For instance, reacting a thiol with an organic hydroperoxide in the presence of a molybdenum catalyst can yield either thiolsulfonates or sulfonic acids depending on the molar ratio of the reactants. google.com

Table 2: Oxidation Products of Thiols with Stronger Oxidizing Agents

| Oxidizing Agent | Potential Sulfur Oxidation Product(s) |

|---|---|

| Hydrogen Peroxide (excess) | Sulfinic acid, Sulfonic acid |

| Peroxy acids (e.g., m-CPBA) | Sulfinic acid, Sulfonic acid |

Nucleophilic Characteristics of Sulfhydryl Groups

The thiol groups of this compound, and more specifically their conjugate bases, the thiolates (RS⁻), are excellent nucleophiles. chemistrysteps.commasterorganicchemistry.comsci-hub.se The sulfur atom in a thiolate is more nucleophilic than the oxygen in an alkoxide due to its larger size and greater polarizability. chemistrysteps.commasterorganicchemistry.com This enhanced nucleophilicity allows the thiol groups to participate in a variety of nucleophilic substitution and addition reactions.

One of the most common reactions is the S-alkylation, where the thiol or thiolate attacks an alkyl halide in an Sₙ2 reaction to form a thioether. pressbooks.pubmsu.edu Given that this compound has two thiol groups, it can undergo mono- or di-alkylation depending on the stoichiometry of the alkylating agent.

The nucleophilic thiol groups can also add to electrophilic double and triple bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition) or alkynes. wikipedia.org Furthermore, thiols can react with aldehydes and ketones to form thioacetals. chemistrysteps.com Dithiols like this compound can form stable cyclic thioacetals. chemistrysteps.com

Thiol-Disulfide Exchange Reaction Kinetics

Thiol-disulfide exchange is a crucial reaction in which a free thiol reacts with a disulfide bond, resulting in the formation of a new disulfide bond and a new free thiol. libretexts.orgnih.govresearchgate.net This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, passing through a transient trigonal bipyramidal intermediate. libretexts.orgnih.gov

Amino Functional Group Reactivity

The primary amino group (-NH₂) at the C2 position of this compound imparts basicity and nucleophilicity to the molecule, allowing it to undergo a range of reactions characteristic of primary amines. britannica.comwikipedia.org

The amino group can be readily protonated by acids to form an ammonium (B1175870) salt. wikipedia.org Its nucleophilic nature allows it to react with various electrophiles. Common reactions include acylation and alkylation. britannica.comwikipedia.org

Acylation of the amino group can be achieved using acylating agents such as acid chlorides or acid anhydrides to form amides. wikipedia.orgtandfonline.comscispace.comarkat-usa.orgiitm.ac.in Alkylation, typically with alkyl halides, leads to the formation of secondary, tertiary, and even quaternary ammonium salts. pressbooks.pubmsu.edu

In a molecule like this compound, which contains both amino and thiol groups, chemoselectivity becomes an important consideration. The relative reactivity of the amino and thiol groups towards an electrophile depends on the reaction conditions (e.g., pH) and the nature of the electrophile. tandfonline.comscispace.com Generally, the thiol group is a stronger nucleophile than the amino group under neutral or acidic conditions, while the amino group's nucleophilicity is more pronounced under basic conditions. tandfonline.comscispace.com For instance, in competitive acetylation reactions, it is possible to selectively acetylate the thiol group in the presence of an amine under certain catalytic conditions. tandfonline.com Conversely, selective N-acylation of aminothiols can be achieved in aqueous basic solutions. nih.gov

Table 3: Common Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

Amination Reactions and Derivatives Formation

The primary amino group in this compound serves as a versatile handle for a variety of amination reactions and the formation of a wide array of derivatives. The nucleophilicity of the nitrogen atom allows it to react with a range of electrophiles, leading to the construction of new carbon-nitrogen and heteroatom-nitrogen bonds.

One of the fundamental reactions of the amino group is its acylation to form amides. For instance, in the synthesis of aminothiol (B82208) prodrugs of isoniazid, an antitubercular agent, the amino group of aminothiols like N-acetylcysteine is conjugated via an amide linkage. nih.govwjgnet.com This is typically achieved through reaction with an activated carboxylic acid derivative, such as an acid chloride or an anhydride, often under Schotten-Baumann conditions. nih.gov Similarly, the amino group of this compound is expected to readily react with acylating agents to yield the corresponding N-acyl derivatives.

Another significant class of reactions involves the formation of peptide bonds. The amino group can act as the N-terminal residue in the synthesis of peptides. Research on the reaction of α-aminonitriles with aminothiols like cysteine has shown the formation of dipeptides. mdpi.comnih.gov This suggests that this compound could be incorporated into peptide chains, potentially introducing the unique dithiol functionality for applications such as metal chelation or disulfide bond formation. The synthesis of N-Fmoc protected dithiol amino acids further highlights the feasibility of using such bifunctional molecules in peptide chemistry. tandfonline.comresearchgate.net

The amino group can also participate in condensation reactions. A notable example is the "click" reaction between cyanopyridines and 1,2-aminothiols, which proceeds under biocompatible conditions to form a stable linkage. thieme-connect.comanu.edu.au This type of reaction could be adapted for the selective modification of this compound, enabling its conjugation to other molecules for various applications. Furthermore, reactions with ketones can lead to the formation of heterocyclic structures like benzothiazolines from aminobenzenethiols. bohrium.com

The following table summarizes potential derivatives of this compound through amination reactions:

| Reactant Class | Derivative Type | Potential Application |

| Acyl Halides/Anhydrides | N-Acyl Derivatives | Prodrugs, Material Science |

| Activated Amino Acids | Peptides | Bioactive Molecules, Metal Chelators |

| Cyanopyridines | Pyridine Adducts | Bioconjugation, Chemical Biology |

| Ketones/Aldehydes | Imines/Heterocycles | Synthetic Intermediates |

Role in Acid-Base Equilibria

The presence of both a basic amino group and acidic thiol groups imparts amphoteric properties to this compound, leading to complex acid-base equilibria in solution. The pKa values of the amino and thiol groups are crucial in determining the predominant species at a given pH.

In aminothiols, the pKa values of the functional groups can be significantly influenced by intramolecular interactions. For example, in 2-(N,N-dimethylaminomethyl)thiophenol, an intramolecular S-H···N hydrogen bond stabilizes the neutral form of the molecule. znaturforsch.com This cooperative effect leads to a decrease in the pKa of the thiol group and an increase in the pKa of the amino group compared to monofunctional analogues. znaturforsch.com A similar intramolecular hydrogen bond between the C1-thiol and the C2-amino group in this compound is conceivable and would influence its acid-base properties.

The general acid-base equilibria for an aminothiol can be represented as follows, with the relative populations of each species being pH-dependent. frontiersin.org

A study on 2-(N,N-dimethylaminomethyl)thiophenol provides insight into the expected pKa values. znaturforsch.com While these are for an aromatic aminothiol, they illustrate the principles applicable to this compound.

| Functional Group | pKa1 ([H2L]+) | pKa2 (HL) | Reference Compound | Reference pKa |

| Thiol (-SH) | 4.09 | Thiophenol | ~6.5 | |

| Amino (-NR2) | 11.50 | Benzyldimethylamine | ~9.0 |

Data based on 2-(N,N-dimethylaminomethyl)thiophenol and relevant reference compounds. znaturforsch.com

For this compound, we can anticipate three pKa values corresponding to the two thiol groups and the amino group. The exact values would be influenced by the aliphatic backbone and potential intramolecular interactions.

Synergistic Reactivity of Bifunctional Moieties

The proximate arrangement of the amino and dithiol functionalities in this compound can lead to synergistic reactivity, where the combined action of the two groups enables transformations not readily achieved by either group alone.

One prominent area where such synergy is observed is in catalysis. Bifunctional catalysts containing both acidic and basic sites can facilitate tandem reactions. For instance, shell cross-linked micelles with both carboxylic acid and amine functionalities have been used for one-pot tandem hydrolysis and Henry reactions. sciencegate.app Similarly, this compound could potentially act as a bifunctional organocatalyst, with the amino group activating substrates via iminium ion formation and the thiol groups participating in subsequent steps.

The synergistic action is also evident in the formation of specific heterocyclic systems. The reaction of aminothiols with various electrophiles can lead to cyclization, where both the amino and thiol groups are involved in ring formation. The reaction of aminonitriles with aminothiols to form thiazolines, which then hydrolyze to dipeptides, is a prime example of this cooperative reactivity. mdpi.comnih.gov

Furthermore, the presence of both amino and thiol groups can influence the antioxidant properties of the molecule. While amino compounds have been studied for their ability to mitigate oxidation, the presence of easily oxidizable thiol groups introduces a complex interplay. rsc.org The thiol groups can act as sacrificial antioxidants, being oxidized to disulfides, thereby protecting other parts of a system. The amino group can modulate the redox potential of the thiols and participate in radical scavenging mechanisms. The ability of aminothiols to form stable complexes with metal ions, a process involving both the nitrogen and sulfur atoms, is another manifestation of their synergistic reactivity. acs.org

Coordination Chemistry and Metal Complexation of 2 Amino Pentane 1,5 Dithiol

Ligand Binding Modes and Stereochemistry in Metal Complexes

2-Amino-pentane-1,5-dithiol can coordinate to metal centers in several ways, primarily dictated by the nature of the metal ion and the reaction conditions. The presence of two thiol groups and an amino group allows for both chelation and bridging behavior, leading to a diverse range of coordination geometries and stereoisomers.

The primary mode of coordination for this compound with transition metals involves chelation, where the ligand binds to a single metal ion through multiple donor sites to form a stable ring structure. This chelation significantly enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. mdpi.com The most common chelation modes involve the coordination of the amino nitrogen and one or both of the thiol sulfur atoms.

When acting as a bidentate ligand, this compound can coordinate through the amino nitrogen and one of the thiol sulfurs, forming a five-membered chelate ring. This mode is prevalent in complexes with metals that favor smaller coordination numbers or when other ligands are present. Alternatively, it can coordinate through both thiol groups, which is more common with soft metal ions that have a higher affinity for sulfur donors.

As a tridentate ligand, this compound can bind to a metal ion using the amino nitrogen and both thiol sulfurs. This creates two fused chelate rings, leading to highly stable complexes. The geometry of these complexes is influenced by the preference of the central metal ion. For instance, with octahedral metal centers, the ligand can occupy three facial or meridional sites. ntu.edu.sgcrunchchemistry.co.uk Square planar complexes can also be formed with appropriate metal ions like Ni(II) or Cu(II). nih.gov

The stereochemistry of these chelated complexes is often complex. The presence of a chiral center at the second carbon atom of the ligand, along with the puckering of the chelate rings, can lead to the formation of various diastereomers and enantiomers. crunchchemistry.co.uklibretexts.orglibretexts.org

Table 1: Common Coordination Geometries with this compound

| Metal Ion Example | Coordination Number | Typical Geometry | Chelation Mode |

|---|---|---|---|

| Co(III), Fe(III) | 6 | Octahedral | Tridentate (N, S, S') |

| Ni(II), Pd(II), Pt(II) | 4 | Square Planar | Bidentate (N, S) or (S, S') |

| Cu(II) | 4 or 5 | Square Planar/Pyramidal | Bidentate or Tridentate |

Mixed-ligand, or heteroleptic, complexes containing this compound can be designed to fine-tune the electronic and steric properties of the metal center. nih.gov The synthesis of such compounds typically involves the reaction of a pre-formed metal-ligand complex with this compound or, conversely, the reaction of a metal complex of this compound with another ligand. researchgate.net

The choice of the secondary ligand is crucial in determining the final structure and properties of the mixed-ligand complex. For instance, the introduction of bulky ligands can influence the stereochemistry around the metal center. Common co-ligands include phosphines, amines, and other sulfur-containing molecules. The synthesis is often carried out in a suitable solvent under controlled temperature and pH to favor the formation of the desired product. nih.gov

The general synthetic approach can be represented as:

[M(L')n] + H2N(CH2)2CH(SH)CH2SH → [M(L')n-x(this compound)] + xL'

or

[M(this compound)] + L' → [M(this compound)(L')]

These synthetic strategies allow for the creation of complexes with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry.

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes of this compound is of interest for understanding their redox activity and potential applications in areas such as electrocatalysis and sensor technology. Techniques like cyclic voltammetry are employed to study the oxidation and reduction processes of these complexes. sathyabama.ac.inchemrxiv.orgchemrxiv.org

The presence of sulfur donor atoms in the ligand significantly influences the redox potentials of the coordinated metal ions. analis.com.my Thiolate ligands are known to stabilize higher oxidation states of metals. The redox processes observed in these complexes can be either metal-centered or ligand-centered.

For transition metal complexes, quasi-reversible one-electron transfer processes are often observed. analis.com.my The formal reduction potential (E°') of the M(n+)/M((n-1)+) couple is sensitive to the coordination environment, including the nature of the co-ligands in mixed-ligand systems. The solvent can also play a significant role in the electrochemical behavior.

Table 2: Representative Electrochemical Data for Related Metal-Thiolate Complexes

| Complex Type | Redox Couple | Potential (V vs. SHE) | Technique |

|---|---|---|---|

| [Fe(aminothiolate)2] | Fe(III)/Fe(II) | +0.1 to -0.3 | Cyclic Voltammetry |

| [Ni(dithiolate)2] | Ni(III)/Ni(II) | +0.2 to +0.5 | Cyclic Voltammetry |

| [Cu(aminothiolate)2] | Cu(II)/Cu(I) | -0.2 to -0.5 | Cyclic Voltammetry |

Note: These are generalized values for similar complex types and the actual potentials for this compound complexes may vary.

Ligand Exchange Dynamics and Stability of Metal-Thiolate Bonds

The stability of the metal-thiolate bonds in complexes of this compound is a critical factor determining their utility. The strength of these bonds is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles) and the steric and electronic properties of the ligand. libretexts.org Soft metal ions like Hg(II), Au(I), and Pt(II) form particularly stable bonds with the soft thiol donors. umaine.eduacs.org

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of the metal complex. The kinetics of these exchange processes can vary significantly. nih.govacs.org For instance, the exchange of thiolates on a metal center can be influenced by the solvent, temperature, and the nature of the incoming and outgoing ligands. researchgate.net

The rate of ligand exchange can be studied using techniques such as NMR spectroscopy. acs.org The stability of the chelate rings formed by this compound generally leads to slower ligand exchange rates compared to complexes with monodentate thiol ligands. This kinetic inertness is often a desirable property for applications where a stable complex is required. The stability constants of metal complexes with aminothiol (B82208) ligands are generally high, reflecting the favorable thermodynamics of chelation. researchgate.net

Applications in Advanced Materials Science

Self-Assembled Monolayers (SAMs) and Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. The dual functionality of 2-Amino-pentane-1,5-dithiol allows for the formation of SAMs with unique surface properties, crucial for various technological applications. rsc.orgrsc.org

Substrate Functionalization and Interfacial Properties

The thiol groups of this compound exhibit a strong affinity for noble metal surfaces, particularly gold, leading to the formation of stable metal-thiolate bonds. researchgate.netuml.edu This interaction drives the self-assembly process, resulting in a densely packed monolayer. The presence of the amino group at the other end of the molecule introduces a reactive and polar functional group at the surface. uba.ar This terminal amine can alter the surface energy, wettability, and electrostatic charge of the substrate.

The orientation and packing of the molecules within the SAM are influenced by both the strong sulfur-gold interaction and the intermolecular interactions between the pentane (B18724) backbones and the terminal amino groups. The resulting functionalized surface can then be used for the controlled immobilization of other molecules, including biomolecules or nanoparticles, through reactions with the surface-exposed amino groups. wiley.com For instance, the surface pKa of amino-terminated SAMs can be tuned, which is critical in applications like biosensing where the surface charge plays a key role in mediating interactions. uba.ar

Table 1: Comparison of Surface Properties Modified by Amino-Terminated Thiols

| Feature | Unmodified Gold Surface | Gold Surface with Amino-Terminated SAM |

| Wettability | Hydrophobic | More Hydrophilic mdpi.com |

| Surface Charge | Neutral | pH-dependent (positively charged at low pH) uba.ar |

| Reactivity | Inert | Reactive towards aldehydes, esters, etc. rsc.org |

Templated Growth of Inorganic Nanostructures

The amino-functionalized surfaces created by SAMs of molecules like this compound can act as templates for the directed growth of inorganic nanostructures. The terminal amino groups can coordinate with metal ions from a solution, creating a nucleation layer for the subsequent growth of metal or metal oxide nanostructures. This bottom-up fabrication approach allows for precise control over the location, size, and morphology of the grown nanostructures.

For example, surfaces functionalized with amino groups have been used to direct the assembly of nanoparticles and the growth of thin films. The ability to pattern the SAM on the substrate, for instance using techniques like microcontact printing, allows for the creation of patterned nanostructures, which is essential for the fabrication of nanoelectronic and photonic devices.

Nanomaterial Functionalization and Hybrid Systems

The dual thiol and amine functionalities of this compound make it an effective ligand for modifying the surface of various nanomaterials, thereby creating hybrid systems with enhanced or novel properties.

Surface Modification of Quantum Dots for Optoelectronic Properties

Quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical and electronic properties. researchgate.net The surface chemistry of QDs is crucial as it governs their stability, solubility, and electronic coupling with their environment. Dithiol ligands are known to be effective in passivating the surface of QDs, such as CdSe and PbS, by binding to the metal atoms on the QD surface through the thiol groups. rsc.orgnih.gov This passivation can reduce surface defects and enhance the photoluminescence quantum yield. researchgate.netrsc.org

While direct studies on this compound are limited, analogous amino-functionalized thiol ligands have been used to render QDs water-soluble and biocompatible, which is critical for their use in biological imaging and sensing. nih.govnih.gov The amino group provides a site for further conjugation with biomolecules. nih.gov Furthermore, the nature of the ligand shell influences the inter-dot distance and electronic coupling in QD solids, which is a key parameter in the performance of QD-based optoelectronic devices like solar cells and light-emitting diodes. nih.govresearchgate.net Dithiol ligands, in particular, can act as bridges between adjacent QDs, facilitating charge transport. nih.gov

Table 2: Impact of Dithiol Ligands on Quantum Dot Properties

| Property | Uncapped Quantum Dots | Dithiol-Capped Quantum Dots |

| Stability | Prone to aggregation and oxidation | Improved stability in solution researchgate.netrsc.org |

| Quantum Yield | Often low due to surface defects | Can be significantly enhanced researchgate.netrsc.org |

| Solubility | Typically in organic solvents | Can be tuned (e.g., water-soluble with amino groups) nih.gov |

| Inter-dot Coupling | Weak | Can be strengthened, facilitating charge transport nih.govaps.org |

Construction of Colloidal Metal Nanoparticle Films

This compound can act as a crosslinking agent to assemble colloidal metal nanoparticles, such as gold nanoparticles (AuNPs), into thin films. nih.govmdpi.com In this application, one thiol group binds to the surface of one nanoparticle, while the other thiol group binds to a neighboring nanoparticle, creating a network structure. mdpi.com The resulting nanoparticle films have interesting collective optical and electronic properties that are dependent on the interparticle distance, which is determined by the length of the dithiol linker.

These films can be fabricated using layer-by-layer assembly techniques, where alternating layers of nanoparticles and dithiol linkers are deposited onto a substrate. nih.govaip.org The presence of the amino group on the dithiol linker could potentially influence the assembly process and the final properties of the film, for example by modulating the electrostatic interactions during assembly or by providing a means for post-fabrication functionalization of the film. Such conductive nanoparticle films have potential applications in sensors, catalysis, and flexible electronics. aps.org

Polymer Chemistry and Macromolecular Design

The bifunctional nature of this compound allows it to be used as a monomer or a functionalizing agent in polymer synthesis. Both the amino and thiol groups can participate in various polymerization reactions, leading to the formation of polymers with unique structures and properties.

Thiol-ene and thiol-yne "click" reactions are highly efficient and have been widely used in polymer and materials synthesis. rsc.orgacs.org Dithiols can react with di-enes or di-ynes to form linear or crosslinked polymers. The presence of the amino group on the pentane backbone of this compound would result in a polymer with pendant amino groups along the chain. These amino groups can serve as sites for further modification, for example, to attach side chains with specific functionalities or to alter the polymer's solubility and thermal properties. rsc.org

Furthermore, the amino and thiol groups can participate in other types of polymerization reactions. For instance, dithiols can react with di-isocyanates to form poly(thiourethane)s, or with compounds like dibromomaleimide to create polythioethers. uba.ar The amino group could potentially be involved in condensation reactions with carboxylic acids or their derivatives. A recent study has shown the synthesis of polymeric phthalocyanines using 1,5-pentanedithiol. researchgate.net The ability to incorporate both sulfur and nitrogen into the polymer backbone or as pendant groups opens up possibilities for creating materials with interesting properties for applications such as metal ion chelation, drug delivery, and as components in stimuli-responsive materials. acs.orgnih.gov

Table 3: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer | Resulting Polymer Type | Potential Functionality |

| Thiol-ene Polymerization | Di-ene | Poly(thioether) | Pendant amino groups rsc.org |

| Thiol-yne Polymerization | Di-yne | Poly(vinyl sulfide) | Pendant amino groups researchgate.net |

| Polycondensation | Di-carboxylic acid | Polyamide-thioether | Amide and thioether linkages in backbone |

| Reaction with Dibromomaleimide | 2,3-Dibromomaleimide | Poly(maleimide thioether) | Pendant imide N-H groups and amino groups acs.org |

| Oxidative Polymerization | Oxidizing agent | Poly(disulfide) | Disulfide linkages in backbone, pendant amino groups acs.org |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the applications of the chemical compound "this compound" in the requested areas of materials science and sensing platforms.

Searches for the utilization of "this compound" as a monomer in polythioether synthesis, as a cross-linking agent in hydrogel and polymer network formation, or in the development of chemical and biosensing platforms did not yield any relevant research findings or data.

While the compound is listed in chemical databases, confirming its existence, there appears to be a lack of published studies detailing its use in these specific applications. The available literature extensively covers the use of other dithiols, such as 1,5-pentanedithiol, and other amino-compounds in these fields, but "this compound" is not mentioned.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the request. Generating content for the specified sections would require speculation based on the reactivity of analogous compounds, which would not meet the required standards of scientific accuracy and sourcing.

Analytical Chemistry Methodologies Involving 2 Amino Pentane 1,5 Dithiol

Derivatization Reagent for Enhanced Analytical Detection

Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, or detectability of an analyte. Thiols and dithiols are well-known derivatizing agents, particularly for metals and metalloids.

Application in Environmental and Biological Sample Preparation (e.g., Arsenic Speciation by GC-MS)

The speciation of arsenic is crucial due to the varying toxicity of its different chemical forms. Trivalent arsenicals, in particular, exhibit a high affinity for sulfhydryl groups, a chemical characteristic that forms the basis of their toxicity and is exploited for their analytical determination. acs.org Dithiols are effective derivatizing agents for arsenic species, forming stable cyclic thioarsenites that are sufficiently volatile for GC-MS analysis. For instance, reagents like toluene-3,4-dithiol (B1216458) have been successfully employed for the pre-column derivatization of various arsenic compounds in complex matrices like chicken muscle, followed by analysis using techniques such as Ultra-Performance Liquid Chromatography (UPLC) with UV detection. researchgate.net

While there is no specific literature on the use of 2-Amino-pentane-1,5-dithiol for arsenic speciation, it is plausible that its dithiol moiety could react with trivalent arsenic species to form a stable five- or six-membered ring, depending on the chelation pattern. The resulting derivative would likely exhibit increased volatility suitable for GC-MS analysis.

It is important to note that some dithiols can reduce pentavalent arsenic species to the trivalent state during derivatization. researchgate.net This would need to be considered if this compound were to be evaluated for this purpose, as it could complicate the speciation analysis.

Optimization of Derivatization Efficiency Based on Molecular Structure

The efficiency of a derivatization reaction is influenced by several factors, including the structure of the reagent, reaction temperature, pH, and the nature of the solvent. For the derivatization of arsenic with dithiols, optimization of these parameters is critical. For example, in the derivatization of arsenic compounds with toluene-3,4-dithiol, factors such as reagent concentration, the presence of an acid, temperature, and reaction time were optimized to achieve efficient derivatization. researchgate.net

Chromatographic Separation Techniques (e.g., HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including aminothiols. While specific HPLC methods for this compound are not described in the literature, methods developed for other aminothiols can provide a framework for its analysis.

For the analysis of aminothiols in biological samples, reversed-phase HPLC is commonly employed. The separation is often preceded by a derivatization step to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. The choice of derivatizing agent and chromatographic conditions, such as the mobile phase composition and gradient, would need to be optimized for this compound. Given its polar nature, ion-pairing chromatography could also be a suitable approach for its separation.

In a broader context, this compound has been mentioned in the literature as an inhibitor of aminopeptidase (B13392206) N, where its biological activity was of primary interest rather than its analytical determination. nih.govnih.gov

Biological Relevance and Mechanistic Investigations Excluding Clinical Outcomes

Molecular Interactions with Biomacromolecules

The interaction of 2-Amino-pentane-1,5-dithiol with biomacromolecules, especially enzymes, is primarily dictated by its functional groups: a primary amine and two thiol groups. These features allow for specific binding and chemical reactions within the active sites of target proteins.

While direct crystallographic studies of this compound bound to its target enzymes are not extensively available, its mechanism of action can be inferred from the known structures of target enzymes and the chemical nature of thiol-based inhibitors. As an inhibitor of Aminopeptidase (B13392206) N (APN), a zinc-dependent metalloprotease, this compound likely engages in a multi-point interaction within the enzyme's active site. nih.govnih.govpnas.orgpnas.org

The binding process is thought to involve:

Chelation of the Catalytic Zinc Ion: The dithiol moiety of the compound is proposed to chelate the catalytic zinc ion present in the active site of metalloproteases like APN. nih.govscdi-montpellier.frjst.go.jp This interaction is a hallmark of many metalloprotease inhibitors and is crucial for potent inhibition.

Hydrogen Bonding: The amino group and the thiol groups of this compound can act as hydrogen bond donors, while the sulfur atoms can also act as weak hydrogen bond acceptors. Within the active site of APN, which contains several conserved residues like glutamate (B1630785) and tyrosine, these functional groups can form a network of hydrogen bonds that stabilize the inhibitor-enzyme complex. pnas.orgbohrium.comacs.org For instance, the terminal amino group of substrates and inhibitors is known to form hydrogen bonds with glutamate residues in the APN active site. pnas.org

Nucleophilic Attack: The thiol groups, particularly in their deprotonated thiolate form, are potent nucleophiles. nih.gov In the context of enzyme inhibition, a nucleophilic attack by one of the thiolate anions on the zinc-coordinated carbonyl of a substrate or on the zinc ion itself is a plausible mechanism. This can lead to the formation of a stable complex that blocks the catalytic activity of the enzyme. nih.govsemanticscholar.org

The binding of this compound to its target enzyme, APN, leads to a significant modulation of its catalytic function. This inhibitory effect is a direct consequence of the molecular interactions described above. The binding of inhibitors to APN can induce conformational changes that are critical for its regulatory mechanism. nih.govnih.gov

Studies on APN have revealed that the enzyme can exist in "open" and "closed" conformations. The binding of substrates and inhibitors can stabilize the closed, catalytically active conformation. nih.govnih.govpnas.org While specific data on the conformational changes induced by this compound are not available, it is plausible that like other inhibitors, it stabilizes a conformation that, while "closed," prevents the catalytic cycle from completing. The binding of dithiol inhibitors to other metalloproteinases has been shown to induce conformational changes in the microenvironment of the catalytic zinc ion, which is linked to their potent inhibitory behavior. nih.gov

Participation in Biological Redox Cycling and Cellular Homeostasis

Thiol-containing molecules are central to maintaining cellular redox homeostasis. creative-proteomics.comnih.gov Thiols, such as glutathione, are the most abundant low-molecular-weight antioxidants in cells and are involved in protecting against oxidative damage by scavenging reactive oxygen species (ROS). creative-proteomics.comresearchgate.net

While direct studies on the role of this compound in broader redox cycling are limited, as a dithiol compound, it possesses the chemical properties to participate in redox reactions. The thiol groups can be readily oxidized to form disulfides and can be regenerated by cellular reducing systems. wikipedia.org This capacity for redox cycling is fundamental to the function of many biological thiols in signaling and antioxidant defense. nih.govnih.gov The thiol groups in enzymes and other proteins are themselves targets of redox regulation, and exogenous thiol compounds can influence this balance. nih.govcreative-proteomics.com

The table below summarizes the key thiol-containing molecules involved in cellular redox homeostasis.

| Molecule | Key Function in Redox Homeostasis |

| Glutathione (GSH) | Major intracellular antioxidant, detoxifies ROS. creative-proteomics.com |

| Thioredoxin (Trx) | Protein disulfide reductase, involved in redox signaling. nih.gov |

| Cysteine | Amino acid precursor for glutathione, active site of many redox-active enzymes. creative-proteomics.comwikipedia.org |

Specific Enzyme Inhibitory Activity Studies (e.g., Aminopeptidase N)

A significant body of research has focused on the inhibitory activity of this compound against Aminopeptidase N (APN, also known as CD13). nih.gov APN is a zinc-dependent metallo-exopeptidase that cleaves neutral amino acids from the N-terminus of peptides. nih.govnih.gov

This compound, also referred to in some literature as EC27, has been identified as a potent inhibitor of APN. nih.gov Its inhibitory constant (Ki) against aminopeptidase A, a related enzyme, has also been reported.

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

| (2S)-2-Aminopentane-1,5-dithiol | Aminopeptidase A | 2400.0 nM |

Data sourced from AAT Bioquest

The inhibition of APN by this compound has direct consequences on the turnover of its physiological substrates. One of the most well-documented effects is within the renin-angiotensin system (RAS), a critical regulator of blood pressure. APN is responsible for the conversion of Angiotensin III to Angiotensin IV. nih.govnih.gov

Studies have shown that this compound increases the half-life of Angiotensin III by 2.3-fold in hypothalamic homogenates. nih.gov This demonstrates a clear impact on the turnover of this specific substrate. By inhibiting APN, this compound alters the balance of bioactive peptides in the RAS, which can have downstream effects on physiological processes regulated by this pathway. nih.gov

APN has a broad substrate specificity and is involved in the metabolism of various other peptides, including neuropeptides like enkephalins and endorphins, and hormones such as kallidin (B13266) and somatostatin. nih.gov Inhibition of APN would therefore be expected to affect the signaling pathways associated with these peptides. For example, inhibition of APN has been linked to altered T-cell function, suggesting a role in immune regulation. frontiersin.org

Broader Implications in Thiol-Dependent Biological Processes

The study of thiol-containing enzyme inhibitors like this compound has broader implications for understanding thiol-dependent biological processes. Thiol groups are among the most reactive functional groups in biological systems and are found in the active sites of numerous enzymes, particularly proteases. wikipedia.orgresearchgate.net

The reactivity of the thiol group makes it a key player in:

Catalysis: Cysteine proteases, for example, utilize a cysteine thiol in their catalytic triad (B1167595) for peptide bond hydrolysis. wikipedia.org

Metal Coordination: The high affinity of sulfur for metal ions makes thiol groups, such as those in cysteine residues, critical for the structure and function of metalloproteins. researchgate.netwikipedia.org

Redox Regulation: The reversible oxidation of thiols to disulfides serves as a molecular switch to regulate protein function in response to changes in the cellular redox environment. nih.govnih.gov

Inhibitors that target these thiol groups are valuable tools for probing the function of these enzymes and can serve as lead compounds in drug discovery. researchgate.net The specificity of dithiol inhibitors for certain metalloproteinases highlights the potential for designing selective therapeutic agents. nih.govscdi-montpellier.frjst.go.jp Understanding how compounds like this compound interact with and inhibit thiol-dependent enzymes provides fundamental insights into enzyme mechanisms and the regulation of physiological pathways.

Computational and Theoretical Studies of 2 Amino Pentane 1,5 Dithiol

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

No specific Density Functional Theory (DFT) studies for 2-Amino-pentane-1,5-dithiol are available in the reviewed scientific literature.

Quantum chemical calculations, particularly DFT, are powerful computational methods used to investigate the electronic structure of molecules. chemrxiv.orgarxiv.org By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties. mdpi.com For a molecule like this compound, a typical DFT study would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms (the lowest energy conformation).

Electronic Property Calculation: Calculating properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These are crucial for understanding the molecule's reactivity. mdpi.com

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data from infrared (IR) or Raman spectroscopy to confirm the structure. nih.gov

Without specific studies, no data tables on the electronic properties or optimized geometry of this compound can be provided.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

There are no published molecular modeling or dynamics simulations specifically focused on this compound.

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. wikipedia.orgnih.gov It provides detailed information on the dynamic behavior of molecular systems. mdpi.comebsco.com For this compound, MD simulations could be used to:

Explore Conformational Space: The pentane (B18724) backbone allows for significant flexibility. MD simulations can explore the different possible conformations (rotamers) of the molecule in various environments (e.g., in a vacuum, in water, or other solvents) and determine their relative populations. nih.gov

Analyze Intramolecular Interactions: Investigate non-covalent interactions within the molecule, such as potential hydrogen bonds between the amino group and the thiol groups, which would influence its preferred shape.

Simulate Interactions with Other Molecules: Model how this compound might interact with other molecules, such as metal ions (as a chelating agent) or biological macromolecules like proteins. This would involve simulating the complex and analyzing the stability and nature of the interactions.

As no specific research is available, data tables of conformational energies or interaction parameters cannot be generated.

In Silico Structure-Activity Relationship (SAR) Analysis for Functional Prediction

No dedicated in silico Structure-Activity Relationship (SAR) analyses for this compound have been found in the literature.

In silico SAR studies use computational methods to correlate a molecule's structural features with its biological activity or chemical function. nih.gov This process typically involves:

Generating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for the target molecule and its analogs.

Developing a mathematical model (e.g., quantitative structure-activity relationship, QSAR) that links these descriptors to a known activity (like enzyme inhibition or receptor binding).

Using this model to predict the activity of new or un-tested compounds.

For this compound, an SAR study might explore how modifications to its structure—such as changing the length of the carbon chain, altering the position of the amino group, or substituting the thiol groups—would affect a predicted function, for instance, its metal-chelating ability or its potential interaction with a specific biological target. The lack of published studies prevents any detailed analysis or presentation of SAR data.

Mechanistic Reaction Pathway Simulations

Specific simulations of mechanistic reaction pathways involving this compound are not documented in the reviewed literature.

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. beilstein-journals.org By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire energy profile of a reaction pathway. beilstein-journals.org This allows for the determination of activation energies and reaction rates, providing deep insight into how a reaction occurs.

For this compound, mechanistic simulations could investigate:

Oxidation/Dimerization: The pathway for the oxidation of the two thiol groups to form an intramolecular disulfide bond, creating a cyclic structure, or to form intermolecular disulfide-linked dimers and polymers.

Chelation Reactions: The step-by-step mechanism of how the molecule coordinates with a metal ion, including the associated energy changes and the structure of the resulting complex.

Reactions at the Amino Group: The mechanism of its reaction as a nucleophile.

Without specific computational research on this molecule, no reaction profiles or mechanistic data can be presented.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for elucidating the molecular structure of 2-Amino-pentane-1,5-dithiol by providing information about the hydrogen and carbon environments. researchgate.net

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pentane (B18724) chain, the amino group, and the two thiol groups. The chemical shifts are influenced by the electronegativity of adjacent nitrogen and sulfur atoms. The protons on carbons attached to the thiol groups (C1 and C5) and the amino group (C2) would appear further downfield than standard alkane protons.

Thiol Protons (-SH): The two thiol protons are expected to appear as broad singlets or triplets (due to coupling with adjacent CH₂ groups) typically in the range of δ 1-2 ppm. Their chemical shift can be highly dependent on concentration, solvent, and temperature due to hydrogen bonding.

Amino Protons (-NH₂): The amino group protons would likely produce a broad singlet around δ 1.5-3.0 ppm, which is also sensitive to solvent and concentration.

Methylene (B1212753) and Methine Protons (-CH₂-, -CH-): The protons on the carbon backbone would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The methine proton at C2 (adjacent to the amino group) would be expected around δ 2.8-3.2 ppm. The methylene protons at C1 and C5, being adjacent to sulfur, would likely resonate in the δ 2.5-2.9 ppm range. Protons at C3 and C4 would appear further upfield.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H on C1 (-CH₂SH) | 2.6 - 2.9 | Multiplet |

| H on C2 (-CHNH₂) | 2.8 - 3.2 | Multiplet |

| H on C3 (-CH₂-) | 1.5 - 1.8 | Multiplet |

| H on C4 (-CH₂-) | 1.6 - 1.9 | Multiplet |

| H on C5 (-CH₂SH) | 2.5 - 2.8 | Multiplet |

| -NH₂ | 1.5 - 3.0 | Broad Singlet |

| -SH (at C1) | 1.3 - 1.7 | Triplet |

| -SH (at C5) | 1.3 - 1.7 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the pentane backbone. The chemical shifts are influenced by the attached amino and thiol groups.

C1 & C5: The carbons bonded to the thiol groups are expected to appear in the δ 25-40 ppm range. nih.gov

C2: The carbon bonded to the amino group would be the most downfield of the aliphatic carbons, likely in the δ 50-60 ppm range. nih.govmdpi.com

C3 & C4: These methylene carbons would be the most shielded and appear in the typical alkane region of δ 20-35 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂SH) | 25 - 35 |

| C2 (-CHNH₂) | 50 - 60 |

| C3 (-CH₂-) | 30 - 40 |

| C4 (-CH₂-) | 20 - 30 |

| C5 (-CH₂SH) | 24 - 34 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the functional groups within the molecule. nd.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions from the N-H, S-H, and C-H bonds. nih.gov

N-H Vibrations: The primary amine would show two characteristic stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

S-H Vibrations: The thiol S-H stretching band is typically weak but sharp and appears around 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify. researchgate.net

C-H Vibrations: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.

C-S Vibrations: The C-S stretching vibration is weak and falls in the 600-800 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is particularly useful for detecting non-polar bonds. The S-H stretch (2550-2600 cm⁻¹) and a potential S-S disulfide stretch (500-550 cm⁻¹), should one form via oxidation, would give strong Raman signals.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | Weak |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 | - |

| -CH₂-, -CH- | Stretching | 2850 - 2960 | Strong |

| -SH | Stretching | 2550 - 2600 (Weak) | 2550 - 2600 (Strong) |

| C-S | Stretching | 600 - 800 (Weak) | 600 - 800 (Strong) |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Simple aliphatic aminothiols like this compound lack conjugated systems or strong chromophores. Therefore, they are not expected to show significant absorption in the visible or near-UV region (above 220 nm). Any electronic transitions, such as the n→σ* transitions of the non-bonding electrons on nitrogen and sulfur, would occur at wavelengths below 220 nm and might be difficult to observe with standard spectrophotometers. kpi.ua

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.orgacdlabs.com For this compound (C₅H₁₃NS₂), the nominal molecular weight is 151 Da.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is 152.0568, calculated for C₅H₁₄NS₂⁺. acs.org

Mass Spectrometry (MS) Fragmentation

Under electron ionization (EI), the molecular ion peak (M⁺˙ at m/z 151) may be observed. Common fragmentation pathways for aliphatic aminothiols include:

Alpha-cleavage: Cleavage of C-C bonds adjacent to the nitrogen atom.

Loss of Thiol Radicals: Loss of ·SH (m/z loss of 33) or ·CH₂SH (m/z loss of 47).

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule (m/z loss of 34).

Cleavage of the Carbon Chain: Fragmentation of the pentane backbone.

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Nominal) | Description |

| [M]⁺˙ | C₅H₁₃NS₂ | 151 | Molecular Ion |

| [M+H]⁺ | C₅H₁₄NS₂ | 152 | Protonated Molecule (ESI/CI) |

| [M-SH]⁺ | C₅H₁₂NS | 118 | Loss of a thiol radical |

| [M-H₂S]⁺˙ | C₅H₁₁NS | 117 | Loss of hydrogen sulfide |

| [CH₂(NH₂)CH₂CH₂CH₂SH]⁺ | C₄H₁₀NS | 104 | Cleavage at C1-C2 bond |

| [CH₂NH₂]⁺ | CH₄N | 30 | Alpha-cleavage fragment |

X-ray Crystallography and Diffraction Analysis

To date, a crystal structure for this compound has not been reported in public databases. X-ray crystallography, if successful, would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state. wikipedia.orgwikidoc.org

Key structural features that could be determined include:

Conformation: The preferred torsion angles of the pentane backbone.

Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the C2-amino group and one of the thiol groups, which could form a stable five- or six-membered ring structure. Intermolecular hydrogen bonds involving both amino and thiol groups would also be crucial in defining the crystal packing.

Stereochemistry: If a chiral synthesis is performed, the absolute configuration of the stereocenter at C2 could be confirmed.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Potentiometry)

Electrochemical techniques are well-suited for studying thiol-containing compounds due to the redox activity of the sulfur atoms. researchgate.net

Cyclic Voltammetry (CV)

Cyclic voltammetry performed using a gold or platinum working electrode would be expected to show an irreversible or quasi-reversible oxidation wave in the anodic scan. ub.eduunitylabservices.eu This wave corresponds to the oxidation of the thiol groups, which often leads to the formation of a self-assembled monolayer (SAM) on the electrode surface via Au-S bonds, potentially with disulfide (S-S) linkages. nih.gov A corresponding reduction peak might be observed in the cathodic scan, representing the reductive desorption of the adsorbed layer. The presence of the amino group could influence the adsorption kinetics and the stability of the monolayer.

Potentiometry

Potentiometric titrations could be employed to determine the acid dissociation constants (pKa) of the aminium (R-NH₃⁺) and thiol (R-SH) functional groups, providing insight into their acidic/basic properties.

Single-Molecule and Surface-Sensitive Techniques (e.g., Inelastic Electron Tunneling Spectroscopy (IETS), Surface-Enhanced Raman Scattering (SERS))

The two thiol groups in this compound make it an ideal candidate for forming self-assembled monolayers (SAMs) on metal surfaces like gold, silver, or copper. This property enables its study by various surface-sensitive techniques.

Surface-Enhanced Raman Scattering (SERS)

SERS is a powerful technique for obtaining vibrational spectra of molecules adsorbed on nanostructured metal surfaces. rsc.org For this compound, a SERS experiment would likely show:

Greatly enhanced signals for vibrational modes, especially those of the sulfur atoms (C-S, S-H). beilstein-journals.orgnih.gov

The disappearance or significant weakening of the S-H stretching band (~2550 cm⁻¹) upon covalent bonding of the thiol to the metal surface.

Information on the orientation of the molecule on the surface based on which vibrational modes are most strongly enhanced. For example, enhancement of the C-C backbone modes would suggest a more upright orientation, while enhancement of C-H modes might suggest a flatter orientation. nih.govresearchgate.net

Inelastic Electron Tunneling Spectroscopy (IETS)

IETS is a highly sensitive technique capable of measuring the vibrational spectra of single molecules or monolayers in a metal-insulator-metal junction. While no IETS data exists for this specific molecule, the technique could, in principle, provide a detailed vibrational profile, including modes that are weak or forbidden in IR and Raman spectroscopy, offering a complete picture of the molecule's interaction with a surface.

Q & A

Q. What are the standard synthetic routes for 2-amino-pentane-1,5-dithiol, and how can its purity be validated?

The compound is typically synthesized via thiolation of diol precursors. For example, disulfide-containing reagents can be prepared by reacting pentane-1,5-dithiol with 2,2'-dithiodipyridine in anhydrous methanol, yielding bis(pyridin-2-yl disulfanyl) derivatives . Purity validation requires a combination of HPLC (for separation), NMR (to confirm structural integrity), and mass spectrometry (to verify molecular weight). Special attention should be given to thiol oxidation; inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) are recommended during synthesis .

Q. How does the dual thiol functionality influence the compound’s stability under varying pH conditions?

Thiol groups are prone to oxidation, forming disulfide bonds. Stability studies should include:

- pH-dependent kinetics : Monitor thiol depletion via Ellman’s assay (UV-Vis at 412 nm) under acidic (pH 3–5), neutral (pH 7), and basic (pH 9–11) conditions.

- Redox buffers : Use glutathione or dithiothreitol (DTT) to stabilize thiols in aqueous solutions .

- Temperature control : Store at –20°C under nitrogen to prevent degradation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure, while ²D experiments (COSY, HSQC) resolve overlapping signals from amino and thiol groups.

- FT-IR : Identify S–H stretches (~2550 cm⁻¹) and amine N–H bends (~1600 cm⁻¹).

- LC-MS/MS : Quantify trace impurities (e.g., disulfide dimers) with high sensitivity .

Advanced Research Questions

Q. How can chemoselective acylation be achieved in derivatives of this compound?

Catalyst-controlled strategies are critical. For example:

- 4-Pyrrolidinopyridine (4-PPY) : Directs acylation to the amino group over hydroxyl/thiol moieties via transition-state stabilization.

- Steric hindrance modulation : Bulky acylating agents (e.g., pivaloyl chloride) favor amino group reactivity. Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals and transition-state geometries .

Q. What role does this compound play in bioconjugation strategies for drug delivery systems?

Its dual thiols enable disulfide-based self-immolative linkers , which are redox-sensitive. Applications include:

- RNA-drug conjugates : Link doxorubicin (Dox) to siRNA via bis(disulfanylpyridine) spacers. The disulfide bond cleaves in reductive environments (e.g., intracellular glutathione), releasing the therapeutic payload .

- Site-specific protein modification : Thiol-disulfide exchange reactions allow controlled attachment to cysteine residues.

Q. How do computational methods aid in predicting reaction outcomes for this compound?

- Molecular dynamics (MD) simulations : Model solvation effects on thiol pKa and reactivity.

- Density Functional Theory (DFT) : Calculate activation energies for acylation pathways to optimize catalyst selection (e.g., 4-PPY vs. DMAP) .

- Docking studies : Predict interactions with biological targets (e.g., enzymes or RNA) for drug design.

Data Contradictions and Mitigation

Q. Discrepancies in reported hazard profiles: How should researchers reconcile conflicting safety data?

- lists Risk Codes R20/21/22 (harmful by inhalation, skin contact, and ingestion) and Safety Code S26 (wash eyes immediately).

- Contradiction : Some sources omit specific hazards due to incomplete validation.

- Mitigation : Default to the precautionary principle : Use fume hoods, PPE (nitrile gloves, goggles), and conduct toxicity assays (e.g., Ames test for mutagenicity) before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.